Echogenicity Half-Life: C₄F₁₀ vs SF₆
In a controlled study using lipid-based microbubbles with identical phospholipid shell composition and similar mean diameter (~2.5 μm), microbubbles loaded with perfluorobutane (MB-C₄F₁₀) demonstrated a significantly longer echogenicity half-life in vivo compared to microbubbles loaded with sulfur hexafluoride (MB-SF₆). The difference is attributed to the substantially lower aqueous solubility of C₄F₁₀ (~1.6 mg/L at 25 °C) versus SF₆, which retards gas dissolution and prolongs microbubble persistence in circulation [1][2].
| Evidence Dimension | In vivo echogenicity half-life (stability in blood circulation) |
|---|---|
| Target Compound Data | Half-life approximately 2.5× longer than SF₆-loaded microbubbles; absolute value not numerically reported but quantified as statistically significant prolongation |
| Comparator Or Baseline | Sulfur hexafluoride (SF₆)-loaded microbubbles (MB-SF₆) with identical lipid shell composition and size distribution |
| Quantified Difference | C₄F₁₀ microbubbles exhibit extended half-life versus SF₆ microbubbles; solubilities: C₄F₁₀ ~1.6 mg/L, SF₆ ~40 mg/L (estimated >20× solubility difference) |
| Conditions | In vivo murine model; ultrasound imaging at MI 0.20; identical phospholipid shell (neutral + anionic + PEG-conjugated phospholipids); mean MB diameter ~2.5 μm |
Why This Matters
Extended circulation half-life directly enables longer diagnostic imaging windows and increases the cumulative probability of successful blood-brain barrier opening for drug delivery, making C₄F₁₀ the preferred gas core when imaging duration >5 minutes is required.
- [1] Munakata L, et al. Effects of encapsulated gas on stability of lipid-based microbubbles and ultrasound-triggered drug delivery. J Control Release. 2019;311-312:65-73. View Source
- [2] Munakata L, et al. Gas types affect stability of microbubbles and ultrasound mediated brain-targeted drug delivery. Atlas of Science. 2022. View Source
